molecular formula C10H13BrO2 B14853405 2-Bromo-4-(tert-butoxy)phenol

2-Bromo-4-(tert-butoxy)phenol

Cat. No.: B14853405
M. Wt: 245.11 g/mol
InChI Key: NAOCIVABZFCTNX-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)phenol is a brominated phenolic compound characterized by a tert-butoxy (-O-C(CH₃)₃) substituent at the para position and a bromine atom at the ortho position relative to the hydroxyl group. For example, 2-bromo-4-(tert-butyl)phenol (CAS 2198-66-5), which replaces the tert-butoxy group with a tert-butyl (-C(CH₃)₃) group, has been utilized in organic synthesis for cross-coupling reactions, yielding spiroannulative products in 35–63% yields .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-bromo-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3

InChI Key

NAOCIVABZFCTNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxy)phenol typically involves the bromination of 4-(tert-butoxy)phenol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(tert-butoxy)phenol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)phenol involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4-(tert-butyl)phenol (CAS 2198-66-5)

  • Structure : Bromine (ortho), tert-butyl (para).
  • Molecular Weight : 243.14 g/mol .
  • Applications : Used in polymer synthesis (e.g., polyethylene, polypropylene) and as a nucleophile in cross-coupling reactions .
  • Reactivity: Demonstrates higher energy barriers for dearomatization compared to simpler bromophenols, facilitating selective spiroannulation .

OH-BDEs: 2-Bromo-4-(2,4-dibromophenoxy)phenol (Compound 12)

  • Structure: Bromine (ortho), 2,4-dibromophenoxy group (para).
  • Key Features: Biosynthesized by marine bacteria (P. luteoviolacea), this ortho-coupled polybrominated diphenyl ether (OH-BDE) exhibits diagnostic MS/MS fragmentation patterns distinct from biphenyl analogs .
  • Challenges : Structural characterization is complicated by isomerism and similar retention times to polybrominated biphenyls .

2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3)

  • Structure : Bromine (ortho), trifluoromethyl (-CF₃) group (para).
  • Molecular Weight : 241.01 g/mol .
  • Properties : The electron-withdrawing CF₃ group increases acidity and stabilizes the aromatic ring, contrasting with the electron-donating tert-butoxy group.

2-Bromo-4-(trifluoromethoxy)phenol (CAS 200956-13-4)

  • Structure : Bromine (ortho), trifluoromethoxy (-OCF₃) group (para).
  • Molecular Formula : C₇H₄BrF₃O₂ .

Comparative Data Table

Compound CAS Number Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
2-Bromo-4-(tert-butoxy)phenol Not explicitly provided Br (2), -O-C(CH₃)₃ (4) ~259.07 (estimated) Likely intermediate in organic synthesis -
2-Bromo-4-(tert-butyl)phenol 2198-66-5 Br (2), -C(CH₃)₃ (4) 243.14 Cross-coupling reactions, polymer synthesis
2-Bromo-4-(2,4-dibromophenoxy)phenol - Br (2), 2,4-Br₂Ph-O- (4) 447.84 Marine natural product, biosynthetic studies
2-Bromo-4-(trifluoromethyl)phenol 81107-97-3 Br (2), -CF₃ (4) 241.01 High acidity, materials science
2-Bromo-4-(trifluoromethoxy)phenol 200956-13-4 Br (2), -OCF₃ (4) 241.01 Agrochemistry, electronic materials

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